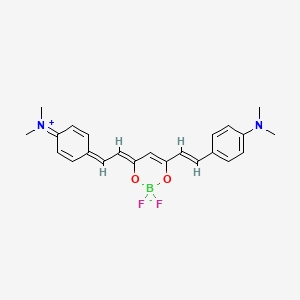
Cranad-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cranad-2 is a curcumin derivative that has gained significant attention in scientific research due to its unique properties. It is primarily used as a near-infrared fluorescent probe for detecting amyloid-beta deposits, which are associated with Alzheimer’s disease . This compound exhibits excellent optical characteristics, making it a valuable tool for in vivo imaging and diagnostic applications .
Aplicaciones Científicas De Investigación
Cranad-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . This compound has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .
Mode of Action
Upon interacting with Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .
Biochemical Pathways
It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.
Pharmacokinetics
This compound is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.
Result of Action
The primary result of this compound’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .
Action Environment
The action of this compound is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain
Análisis Bioquímico
Biochemical Properties
Cranad-2 has a high affinity for amyloid-β aggregates, with a dissociation constant (Kd) of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .
Cellular Effects
This compound has been shown to detect amyloid-β in vitro and in vivo . It is capable of distinguishing between monomeric and fibrillar forms of Aβ . This suggests that this compound may influence cell function by interacting with amyloid-β aggregates, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amyloid-β aggregates. The binding of this compound to these aggregates results in a significant increase in fluorescence intensity and a shift in the emission wavelength . This suggests that this compound may exert its effects at the molecular level through binding interactions with amyloid-β aggregates.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the detection of Aβ deposits in the arcAβ mouse model of Alzheimer’s disease cerebral amyloidosis
Transport and Distribution
This compound is known to be blood-brain barrier permeable , suggesting that it can be transported and distributed within cells and tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cranad-2 is synthesized through a multi-step chemical process involving the modification of curcumin. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediate compounds, followed by their purification and final modification to obtain this compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cranad-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its optical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence properties .
Comparación Con Compuestos Similares
Cranad-2 is compared with other curcumin-based fluorescent probes, such as Cranad-5 and Cranad-61 . While all these compounds share a similar curcumin scaffold, this compound is unique due to its specific optical properties and high binding affinity for amyloid-beta aggregates . The table below highlights the key differences:
| Compound | Unique Features | Binding Affinity (Kd) |
|---|---|---|
| This compound | Near-infrared fluorescence, high sensitivity | 38 nM |
| Cranad-5 | Suitable for FRET applications | 10 nM |
| Cranad-61 | Emission wavelength difference due to oxalate moiety | Not specified |
Similar Compounds
- Cranad-5
- Cranad-61
- Bisdemethoxycurcumin
This compound stands out due to its excellent optical characteristics and high specificity for amyloid-beta aggregates, making it a valuable tool in Alzheimer’s disease research and diagnostics .
Propiedades
Número CAS |
1193447-34-5 |
|---|---|
Fórmula molecular |
C23H25BF2N2O2 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 |
Clave InChI |
PVXQJYXODFZTBR-UHFFFAOYSA-N |
SMILES |
[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |
SMILES isomérico |
[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F |
SMILES canónico |
[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CRANAD-2; CRANAD 2; CRANAD2. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


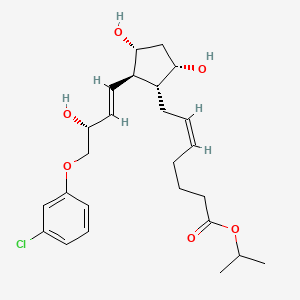
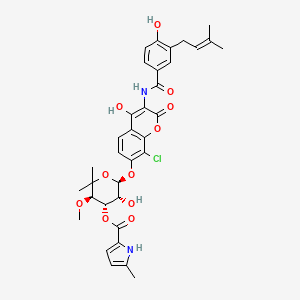

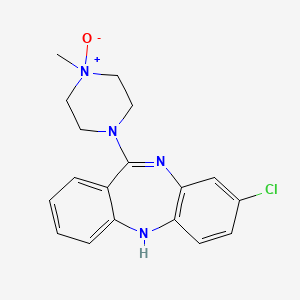


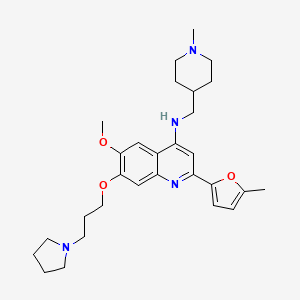
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
